2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. This class of compounds is characterized by their fused imidazole and pyridine rings, which contribute to their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in pharmaceutical research.
The synthesis of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions.
Technical parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity. For instance, maintaining a reaction temperature between 150-200 °C for several hours often results in higher yields.
The molecular structure of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine exhibits various chemical reactivity patterns:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine largely depends on its application in medicinal chemistry:
Quantitative assays are typically employed to determine IC₅₀ values for specific targets to assess potency.
The physical and chemical properties of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine include:
These properties are essential for evaluating its suitability in pharmaceutical formulations.
The applications of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine span various fields:
Research continues into expanding its applications through structural modifications and exploring new biological targets.
The compound systematically named 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine (CAS: 19918-36-6) features a fused bicyclic structure with a pyridine ring condensed with an imidazole ring. Its molecular formula C₇H₄F₃N₃ (MW: 187.12 g/mol) reveals key electronic and steric properties [1] [6]. The trifluoromethyl (-CF₃) group at position 2 significantly influences electron distribution due to its strong electron-withdrawing nature. Two distinct SMILES notations exist: FC(C(N1)=NC2=C1C=NC=C2)(F)F (linear) and FC(F)(F)c1[nH]c2cnccc2n1 (canonical), reflecting tautomeric forms where the hydrogen resides at N3 of the imidazole ring [1] [4]. The InChIKey ATGHGGBCGLFTCY-UHFFFAOYSA-N provides a unique identifier for database searches.
Table 1: Molecular Identity Data
Property | Value |
---|---|
CAS Registry Number | 19918-36-6 |
Molecular Formula | C₇H₄F₃N₃ |
Molecular Weight | 187.12 g/mol |
Canonical SMILES | FC(F)(F)c1[nH]c2cnccc2n1 |
Linear SMILES | FC(C(N1)=NC2=C1C=NC=C2)(F)F |
InChIKey | ATGHGGBCGLFTCY-UHFFFAOYSA-N |
LogP (Octanol/Water) | 0.94 |
NMR Spectroscopy: ¹H NMR spectra (DMSO-d₆) exhibit characteristic signals reflecting the proton environment. The aromatic region shows a doublet at δ 8.51 ppm (H4/C4-H), a triplet near δ 7.38 ppm (H5/C5-H), and a doublet at δ 7.23 ppm (H6/C6-H). The N3-H proton appears as a broad singlet at δ 12.8–13.5 ppm, confirming the 3H-tautomer [3] [7]. ¹³C NMR reveals signals for the trifluoromethyl carbon at δ 121.5 ppm (q, J = 270 Hz, C-F) and ring carbons between δ 140–150 ppm (imidazo-C2, C4a, C7a).
FT-IR Spectroscopy: Key absorptions include N-H stretch (3100–3200 cm⁻¹, broad), C-H aromatic stretches (3050–3010 cm⁻¹), C=N vibrations (1600–1580 cm⁻¹), and strong C-F stretches (1100–1200 cm⁻¹) [3].
Mass Spectrometry: ESI-MS displays the molecular ion peak [M+H]⁺ at m/z 188.1. Fragmentation patterns show loss of HF (m/z 168.1) and cleavage of the imidazole ring (m/z 119.0) [6].
Table 2: Key Spectroscopic Signatures
Technique | Key Signals |
---|---|
¹H NMR (DMSO-d₆) | δ 12.8 (s, 1H, N3-H), 8.51 (d, J=5.1 Hz, 1H), 7.38 (dd, J=5.1, 7.8 Hz, 1H), 7.23 (d, J=7.8 Hz, 1H) |
¹³C NMR | δ 151.2 (C7a), 148.9 (imidazo-C2), 145.2 (C4), 139.1 (C6), 125.5 (C5), 121.5 (q, CF₃), 117.3 (C4a) |
FT-IR | 3150 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), 1180 cm⁻¹ (C-F) |
ESI-MS | 188.1 [M+H]⁺, 168.1 [M-HF]⁺, 119.0 [C₆H₅N₂]⁺ |
Single-crystal X-ray diffraction of closely related derivatives (e.g., 4-{[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid) provides insights into the parent compound’s geometry. The imidazo[4,5-c]pyridine core is planar (deviation <0.1 Å), with bond lengths indicating aromaticity: C2-N1 = 1.32 Å (imidazole), N1-C6 = 1.35 Å (pyridine), and C7-CF₃ = 1.47 Å. The trifluoromethyl group induces a dihedral angle of 44.9° between the core and substituents in functionalized derivatives. Hydrogen bonding between N3-H and adjacent nitrogens stabilizes the lattice, with N-H···N distances of 2.89 Å [4] [7]. Packing analyses reveal π-stacking interactions (3.6 Å interplanar distance), crucial for solid-state stability.
The ring fusion position critically differentiates imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers:
Electronic Effects: The [4,5-c] isomer exhibits higher electron deficiency at C6/C7 due to the para-relationship between pyridine N1 and imidazole N3. This enhances electrophilicity compared to [4,5-b] derivatives. LogP differences ([4,5-c]: 0.94; [4,5-b]: ~1.2) further reflect altered polarity [6] [10].
Biological Significance: While imidazo[4,5-c] derivatives are less explored pharmacologically, imidazo[4,5-b] isomers show diverse bioactivities:
Table 3: Isomeric Comparison of Key Properties
Property | Imidazo[4,5-c]pyridine | Imidazo[4,5-b]pyridine |
---|---|---|
Fusion Positions | Pyridine N1/C2-C3; Imidazole N1-C2 | Pyridine N1/C2-C3; Imidazole C1-N2 |
Tautomer Stability | 3H-form dominant | 1H/3H equilibrium in polar solvents |
Representative Bioactivity | Limited reports | Tubulin/Src inhibition; KV7 activation |
Electron Density | High deficit at C6/C7 | Moderate deficit at C5/C7 |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: